PHOSPHO1 Inhibitory Potency of ML 086 Versus the Unsubstituted Parent Compound 2a
ML 086 (compound 2q) inhibited recombinant human PHOSPHO1 with an IC50 of 0.14 μM, representing a 6.7-fold improvement in potency over the unsubstituted benzoisothiazolone parent 2a (IC50 = 0.94 μM) and a 5.6-fold improvement over the fluoro-substituted analog 2b (IC50 = 0.79 μM) [1]. Critically, the potency gain was not accompanied by the increased off-target activity observed with 2b, which inhibited the counter-target PMI with an IC50 of 1.3 μM [1].
| Evidence Dimension | PHOSPHO1 inhibition (IC50) |
|---|---|
| Target Compound Data | ML 086 (2q): IC50 = 0.14 μM (140 nM) |
| Comparator Or Baseline | 2a (unsubstituted): IC50 = 0.94 μM; 2b (5-fluoro): IC50 = 0.79 μM; 2r (benzylamide): IC50 = 2.3 μM |
| Quantified Difference | 6.7-fold more potent than 2a; 5.6-fold more potent than 2b; 16.4-fold more potent than 2r |
| Conditions | Recombinant human PHOSPHO1 in vitro enzymatic assay; 10-point 2-fold serial dilution in DMSO; duplicate determination [1] |
Why This Matters
For probe compound procurement, this >5-fold potency advantage over the nearest unoptimized analogs reduces the concentration required for target engagement, minimizing solvent-related artifacts in cell-based assays.
- [1] Bravo Y, Teriete P, Dhanya RP, Dahl R, Sergienko E, Smith LH, et al. Design, synthesis and evaluation of benzoisothiazolones as selective inhibitors of PHOSPHO1. Bioorg Med Chem Lett. 2014 Sep 1;24(17):4308-11. doi: 10.1016/j.bmcl.2014.07.013. View Source
